molecular formula C10H18ClNO B1607496 2-chloro-N-cyclohexyl-N-ethyl-acetamide CAS No. 2567-61-5

2-chloro-N-cyclohexyl-N-ethyl-acetamide

Cat. No. B1607496
CAS RN: 2567-61-5
M. Wt: 203.71 g/mol
InChI Key: CUTKXXKVSDIVMV-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-ethyl-acetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb a specific area of the body. Lidocaine is a synthetic compound that was first synthesized in 1943 by Löfgren and Lundqvist. It is a member of the amide class of local anesthetics and is widely used due to its fast onset of action, long duration of effect, and low toxicity.

Mechanism Of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied.

Biochemical And Physiological Effects

Lidocaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 1.5 to 2 hours. Lidocaine can cause side effects such as dizziness, headache, and nausea. It can also cause allergic reactions in some individuals.

Advantages And Limitations For Lab Experiments

Lidocaine is widely used in laboratory experiments due to its fast onset of action and long duration of effect. However, its use is limited by its potential toxicity and the need for careful dosing.

Future Directions

There are several areas of research that could be explored in relation to 2-chloro-N-cyclohexyl-N-ethyl-acetamide. These include:
1. Development of new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide that are more effective and have fewer side effects.
2. Investigation of the potential use of 2-chloro-N-cyclohexyl-N-ethyl-acetamide in treating other conditions, such as neuropathic pain and arrhythmias.
3. Study of the molecular mechanisms underlying the action of 2-chloro-N-cyclohexyl-N-ethyl-acetamide on sodium channels.
4. Development of new local anesthetics based on the structure of 2-chloro-N-cyclohexyl-N-ethyl-acetamide.
Conclusion
2-chloro-N-cyclohexyl-N-ethyl-acetamide, or 2-chloro-N-cyclohexyl-N-ethyl-acetamide, is a local anesthetic that has been extensively studied for its use in medical procedures. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, resulting in a loss of sensation. Lidocaine has potential applications in treating other conditions, but its use is limited by its potential toxicity and the need for careful dosing. Future research could focus on developing new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide, investigating its potential use in treating other conditions, and studying its molecular mechanisms of action.

Scientific Research Applications

Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is also used in dentistry, ophthalmology, and veterinary medicine. Lidocaine has also been studied for its potential use in treating arrhythmias, neuropathic pain, and other conditions.

properties

IUPAC Name

2-chloro-N-cyclohexyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKXXKVSDIVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368439
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohexyl-N-ethylacetamide

CAS RN

2567-61-5
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Ethyl-cyclohexylamine (2.6 g) is dissolved in dry benzene (20 ml). To the solution are added dropwise with stirring chloroacetyl chloride (2.6 g) and triethylamine (2.4 g) under ice-cooling. The mixture is stirred under ice-cooling for one hour and further at room temperature for one hour. The reaction mixture is poured onto ice-water and extracted with ether. The ether layer is washed with an aqueous sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After distilling off the solvent, the resulting residue is distilled under reduced pressure to give N-ethyl-N-cyclohexyl-chloroacetamide (3 g), b.p. 118°-120° C./0.2 mmHg.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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